Tris(dimethylamino)borane

Vapor Deposition Precursor Chemistry ALD

Tris(dimethylamino)borane (TDMAB), also designated as B(N(CH₃)₂)₃, is an organoborane liquid with the molecular formula C₆H₁₈BN₃ and a molecular weight of 143.04 g/mol. It functions as a strong Lewis acid and a versatile reducing agent, primarily due to the electron-deficient boron center and labile dimethylamino ligands.

Molecular Formula C6H18BN3
Molecular Weight 143.04 g/mol
CAS No. 4375-83-1
Cat. No. B1346698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dimethylamino)borane
CAS4375-83-1
Molecular FormulaC6H18BN3
Molecular Weight143.04 g/mol
Structural Identifiers
SMILESB(N(C)C)(N(C)C)N(C)C
InChIInChI=1S/C6H18BN3/c1-8(2)7(9(3)4)10(5)6/h1-6H3
InChIKeySOLWORTYZPSMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(dimethylamino)borane (CAS 4375-83-1) – A Halogen-Free Single-Source Precursor for Boron Nitride Deposition and Organoboron Synthesis


Tris(dimethylamino)borane (TDMAB), also designated as B(N(CH₃)₂)₃, is an organoborane liquid with the molecular formula C₆H₁₈BN₃ and a molecular weight of 143.04 g/mol [1]. It functions as a strong Lewis acid and a versatile reducing agent, primarily due to the electron-deficient boron center and labile dimethylamino ligands . Its physical properties include a density of 0.817 g/mL at 25°C, a melting point of -16°C, a boiling point of 147-148°C, a flash point of -5°F, and a vapor pressure of 4.46 mmHg at 25°C, making it suitable for vapor-phase deposition processes . The compound is commercially available in high purity (e.g., 99%) and serves as a critical single-source precursor for the deposition of boron nitride (BN) and boron-carbon-nitrogen (BCN) thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD), as well as a reagent in organic synthesis for macrolactamization and transamination reactions .

The Halogen-Free and Single-Source Advantage: Why Tris(dimethylamino)borane Cannot Be Replaced by BCl₃ or TEB in Key Applications


Generic substitution of Tris(dimethylamino)borane (TDMAB) with commonly available alternatives like boron trichloride (BCl₃) or triethylborane (TEB) is scientifically unsound for multiple, quantifiable reasons. TDMAB's dual role as a single-source precursor for both boron and nitrogen, coupled with its halogen-free composition, provides a unique combination of process safety and material quality. Specifically, the use of halogenated precursors such as BCl₃ in BN deposition results in the release of corrosive HCl byproducts, which can damage equipment and compromise film purity, whereas TDMAB eliminates this risk entirely [1]. Furthermore, compared to carbon-rich alternatives like TEB, TDMAB yields substantially different ceramic and optoelectronic properties. The following quantitative evidence demonstrates that TDMAB is not merely a drop-in replacement but a functionally distinct compound with procurement-critical performance differentiators in vapor pressure, ceramic yield, ALD growth behavior, and luminescence output.

Quantitative Differentiators: Head-to-Head Performance Data for Tris(dimethylamino)borane vs. BCl₃, TEB, and Triethylborane


Vapor Pressure Comparison: TDMAB vs. BCl₃ for ALD/CVD Process Design

For vapor deposition processes, precursor volatility dictates delivery and growth rates. Tris(dimethylamino)borane (TDMAB) exhibits a vapor pressure of 4.46 mmHg at 25°C . In contrast, the widely used halogenated alternative boron trichloride (BCl₃) is a gas at room temperature with a vapor pressure far exceeding 760 mmHg (it is typically supplied as a pressurized liquid/gas). This drastic difference necessitates entirely different handling, metering, and safety infrastructure. TDMAB's moderate vapor pressure enables precise liquid delivery and vapor draw at near-ambient temperatures, reducing precursor condensation issues in the delivery lines and offering greater process control compared to the high-pressure gas handling required for BCl₃.

Vapor Deposition Precursor Chemistry ALD CVD

Ceramic Yield in C-N-B Polymer Pyrolysis: TDMAB vs. Triethylborane (TEB)

In the synthesis of C-N-B ceramic materials via polymer pyrolysis, the choice of boron source directly impacts the ceramic yield, a critical factor for material efficiency and process economics. When condensed with o-phenylenediamine and pyrolyzed under vacuum at 800°C, tris(dimethylamino)borane (TDMAB) yielded a ceramic residue of 85% [1]. Under identical conditions, the carbon-rich alternative triethylborane (TEB) produced a ceramic yield of only 12% [1]. This represents a 7-fold increase in material retention for TDMAB, directly translating to higher material utilization and reduced waste.

Preceramic Polymers Ceramic Matrix Composites Pyrolysis Materials Synthesis

ALD Growth Behavior: Exponential GPC Increase with TDMAB vs. Small Increase with BCl₃

Atomic layer deposition (ALD) of boron nitride (BN) was performed using both tris-dimethylaminoborane (TDMAB) and BCl₃ with NH₃ on Si(100) substrates across a temperature range of 700-900°C [1]. In the BCl₃/NH₃ system, the increase in growth per cycle (GPC) was relatively small over this temperature range. Conversely, in the TDMAB/NH₃ system, the GPC increased exponentially with temperature [1]. This indicates a fundamentally different growth mechanism and a higher reactivity/surface chemistry for TDMAB, which can be leveraged to achieve higher deposition rates or different film properties within the same thermal budget.

Atomic Layer Deposition Thin Films Boron Nitride Growth Kinetics

Deep-UV Luminescence Intensity: TDMAB-Derived BN Films Exhibit 2-Fold Higher CL vs. BCl₃-Derived Films

The optoelectronic quality of sp²-bonded boron nitride (BN) films grown by metalorganic chemical vapor deposition (MOCVD) is highly dependent on the boron precursor. Films grown using tris(dimethylamino)borane (TDMAB) and NH₃ exhibited approximately twofold higher cathodoluminescence (CL) intensities in the 5.2-6.1 eV range at 300 K compared to reference BN epilayers grown using the conventional BCl₃-NH₃-N₂ gas system [1]. This significant enhancement is attributed to a reduced concentration of nonradiative recombination centers (NRCs) in the TDMAB-derived films, likely stemming from the halogen-free chemistry that minimizes the incorporation of impurities that quench luminescence [1].

Optoelectronics Deep-UV Emitters Boron Nitride Cathodoluminescence MOCVD

Halogen-Free Process for Ceramic Matrix Composites: Eliminating HCl Corrosion vs. BCl₃-Based Methods

In the fabrication of SiC/SiC ceramic matrix composites (CMCs), the boron nitride (BN) interphase is critical for mechanical performance. Using tris(dimethylamino)borane (TDMAB) as a halogenide-free precursor for BN interphase deposition via low-pressure CVD prevents chemical damage to the SiC fibers and the CVD apparatus, a problem inherent to halogenated precursors like BCl₃ which release corrosive HCl gas [1]. While no quantitative fiber strength retention data is provided, the qualitative elimination of fiber and reactor corrosion is a primary and often decisive factor in process selection for advanced CMC manufacturing.

Ceramic Matrix Composites BN Interphase SiC/SiC Composites Corrosion Prevention

High-Value Application Scenarios Where Tris(dimethylamino)borane Provides Quantifiable Superiority Over Alternatives


MOCVD of Deep-UV Luminescent BN Films for Optoelectronics

For the fabrication of deep-ultraviolet (DUV) light-emitting devices based on hexagonal boron nitride (h-BN), the choice of boron precursor directly governs the film's luminescence efficiency. Researchers and manufacturers seeking to maximize device performance must utilize TDMAB, as it delivers a twofold increase in cathodoluminescence intensity in the critical 5.2-6.1 eV range at room temperature compared to films grown from the conventional BCl₃-based process [1]. This quantifiable gain in optical output, attributed to reduced nonradiative recombination centers [1], positions TDMAB as the enabling precursor for next-generation DUV optoelectronics and single-photon sources.

Precursor for Polymer-Derived C-N-B Ceramics with High Material Yield

In the synthesis of advanced C-N-B ceramic materials via the polymer-derived ceramics (PDC) route, process economics and material efficiency are paramount. When condensed with aromatic diamines like o-phenylenediamine, TDMAB offers an 85% ceramic yield upon pyrolysis at 800°C, a dramatic improvement over the 12% yield achieved with the carbon-rich alternative triethylborane (TEB) [1]. This 7-fold difference makes TDMAB the unequivocal choice for cost-effective and high-yield fabrication of ceramic fibers, coatings, and matrices for high-temperature applications.

Corrosion-Free BN Interphase Deposition for SiC/SiC Ceramic Matrix Composites

The mechanical performance and longevity of SiC/SiC ceramic matrix composites (CMCs) rely on a well-defined, damage-free BN interphase. The use of halogenated precursors like BCl₃ introduces corrosive HCl gas during CVD, which etches and weakens the reinforcing SiC fibers and damages reactor components. TDMAB, as a halogen-free single-source precursor, completely eliminates this corrosion pathway, ensuring fiber integrity and extending equipment lifetime [1]. This inherent process safety and material compatibility advantage is a key driver for its adoption in the production of advanced CMCs for aerospace and energy applications.

Atomic Layer Deposition of BN with Distinct Growth Kinetics

For researchers and engineers developing atomic layer deposition (ALD) processes for boron nitride (BN) thin films, the choice of precursor dictates the available growth behavior and process window. Unlike BCl₃, which exhibits a limited increase in growth per cycle (GPC) with temperature, TDMAB demonstrates an exponential increase in GPC across the 700-900°C range [1]. This unique kinetic signature provides a wider and more tunable parameter space for controlling film thickness, conformality, and microstructure, enabling the development of novel ALD processes for BN in nanoelectronics and energy storage applications.

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